2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features both benzofuran and thiazole moieties. Benzofuran is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Thiazole, on the other hand, is a core structure in many biologically active compounds, including antibiotics and enzyme inhibitors . The combination of these two moieties in a single molecule makes this compound a compound of significant interest in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Benzofuran compounds, which are a key structural component of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents .
Mode of Action
For instance, some substituted benzofurans have shown significant anticancer activities .
Biochemical Pathways
Benzofuran compounds have been shown to have strong biological activities, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
It is known that benzofuran compounds are ubiquitous in nature and have potential applications in many aspects, making these substances potential natural drug lead compounds .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is known that benzofuran compounds are ubiquitous in nature, suggesting that they may be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-hydroxyacetophenone with thioamide in the presence of a base to form the benzofuran-thiazole core . The acetic acid moiety can then be introduced through various carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial for maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Thiazole derivatives: Compounds such as thiamine (vitamin B1) and sulfathiazole, which are used as nutritional supplements and antibiotics, respectively.
Uniqueness
2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid is unique due to its combined benzofuran and thiazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c15-12(16)6-9-7-18-13(14-9)11-5-8-3-1-2-4-10(8)17-11/h1-5,7H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWZBYXPAOQEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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